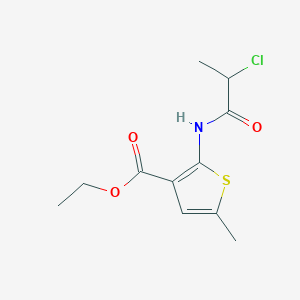
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique structure, has been the subject of interest in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClNO3S. The compound features a thiophene ring substituted with an ethyl group, a chloropropanamido group, and an ethyl ester group. These functional groups contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO3S |
| Molecular Weight | 287.79 g/mol |
| Functional Groups | Thiophene, Amide, Ester |
| CAS Number | 1275177-44-0 |
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism suggests potential applications in treating diseases associated with inflammatory and infectious processes.
Antimicrobial Properties
Thiophene derivatives, including this compound, have shown efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. This compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Research Findings
Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory enzymes . Further investigations are required to elucidate the full scope of its biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition compared to control compounds.
- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The results indicated a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-5-6(2)17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZFKEVQOJQAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















